GPR151 Activation vs. Canonical Kinase Inhibition: A Target Class Switch Driven by 4-Methylpiperazine Substitution
Unlike the pyrazolo[3,4-d]pyrimidine core, which is predominantly exploited for ATP-competitive kinase inhibition (e.g., PP1 inhibits Src with IC₅₀ < 10 nM), the target compound demonstrates functional activity as a GPR151 activator in a cell-based high-throughput screening format . The shift from kinase to GPCR engagement is a direct consequence of the 4-(4-methylpiperazin-1-yl) substitution, which sterically and electronically disfavors hinge region binding while enabling interactions with the GPR151 orthosteric or allosteric pocket .
| Evidence Dimension | Primary Target Engagement |
|---|---|
| Target Compound Data | Active in GPR151 cell-based assay; specific % activation and EC₅₀ available via PubChem AID 1508602 |
| Comparator Or Baseline | PP1 (Src inhibitor): IC₅₀ ~ 5-10 nM for Src kinase |
| Quantified Difference | Target class switch: GPCR activator vs. kinase inhibitor |
| Conditions | Cell-based high-throughput screening for GPR151 activators (The Scripps Research Institute Molecular Screening Center) |
Why This Matters
Procurement decisions must consider target selectivity; a compound active on GPR151 cannot replace a kinase inhibitor in Src-dependent signaling studies.
- [1] NCBI PubChem BioAssay. AID 1508602: Cell-based high throughput primary assay to identify activators of GPR151. https://pubchem.ncbi.nlm.nih.gov/bioassay/1508602 (accessed May 11, 2026). View Source
